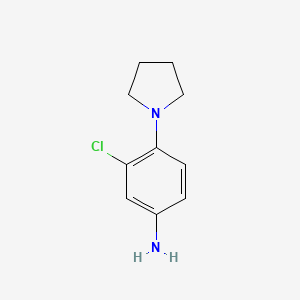

3-Chloro-4-(pyrrolidin-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJSLXVGFFLZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283789 | |

| Record name | 3-Chloro-4-(1-pyrrolidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16089-44-4 | |

| Record name | 3-Chloro-4-(1-pyrrolidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16089-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(1-pyrrolidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-(pyrrolidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the organic compound 3-Chloro-4-(pyrrolidin-1-yl)aniline. Due to a lack of available experimental data in peer-reviewed literature, this document presents predicted values for key parameters, offering a valuable resource for researchers in drug discovery and chemical synthesis. Detailed, standardized experimental protocols for the determination of these properties are also provided, alongside a plausible synthetic workflow for the compound's preparation.

Introduction

This compound is a substituted aniline derivative of interest in medicinal chemistry and materials science. Its structure, featuring a chlorinated benzene ring, an aniline moiety, and a pyrrolidine substituent, suggests potential applications as a scaffold in the synthesis of more complex molecules, including pharmacologically active agents. An understanding of its physicochemical properties is fundamental for its application in synthesis, for predicting its behavior in biological systems, and for the development of analytical methods. This guide summarizes its key computed properties and outlines the standard methodologies for their experimental verification.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. For comparative purposes, experimentally determined data for the related compound 3-Chloroaniline are also included where available.

Table 1: Summary of Predicted and Comparative Physicochemical Data

| Property | This compound (Predicted) | 3-Chloroaniline (Experimental) |

| Molecular Formula | C₁₀H₁₃ClN₂ | C₆H₆ClN |

| Molecular Weight | 196.68 g/mol | 127.57 g/mol [1] |

| Melting Point | Not Available | -11 to -9 °C[1] |

| Boiling Point | Not Available | 230-231 °C[1] |

| Water Solubility | Not Available | 6.8 g/L at 20 °C |

| pKa (basic) | Not Available | 3.46 at 25 °C[1] |

| logP | Not Available | 1.9[1] |

Note: Predicted values are generated from computational models and should be confirmed by experimental data.

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of aromatic amines like this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be used for identification.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

The apparatus is allowed to cool, and a second sample is heated slowly (1-2 °C/min) through the approximate melting range.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

-

Boiling Point Determination

For liquid compounds or those that can be melted without decomposition, the boiling point is a key physical constant.

-

Apparatus: Thiele tube or micro boiling point apparatus, small test tube, capillary tube, thermometer, heating source.

-

Procedure (Micro Method):

-

A few drops of the liquid sample are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Solubility Determination

Solubility is a crucial parameter, particularly in drug development, as it influences absorption and distribution.

-

Apparatus: Vials, analytical balance, orbital shaker or magnetic stirrer, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH, organic solvent) in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the compound in the clear filtrate is determined using a validated analytical method, such as HPLC-UV.

-

The experiment is performed in triplicate to ensure accuracy.

-

pKa Determination

The pKa value indicates the strength of an acid or base and is critical for predicting the ionization state of a molecule at a given pH.

-

Apparatus: pH meter, autoburette, beaker, magnetic stirrer, UV-Vis spectrophotometer or potentiometer.

-

Procedure (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (often a water-methanol mixture for poorly water-soluble compounds).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve. For an amine, this will represent the pKa of its conjugate acid.

-

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic properties.

-

Apparatus: Separatory funnel or vials, orbital shaker, analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure (Shake-Flask Method):

-

A solution of the compound is prepared in either n-octanol or water.

-

Equal volumes of pre-saturated n-octanol and pre-saturated water are mixed in a separatory funnel or vial.

-

A known amount of the compound is added, ensuring the concentration is below its solubility limit in both phases.

-

The mixture is shaken vigorously for a set period to allow for partitioning and then left to stand for the phases to separate completely.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

-

Synthesis Workflow

As no specific synthesis for this compound is readily available in the literature, a plausible two-step synthetic route is proposed. This involves an initial nucleophilic aromatic substitution followed by a reduction of a nitro group. This workflow is based on established methodologies for the synthesis of similar substituted anilines.

Caption: Plausible synthetic route for this compound.

Conclusion

This technical guide provides essential, albeit predicted, physicochemical data for this compound, a compound of interest for further chemical and pharmaceutical development. The outlined standard experimental protocols offer a clear path for the empirical determination of these properties. The proposed synthetic workflow serves as a practical starting point for its laboratory-scale preparation. It is anticipated that this information will facilitate future research and application of this compound.

References

In-Depth Technical Guide: Mass Spectrometry Analysis of 3-Chloro-4-(pyrrolidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Chloro-4-(pyrrolidin-1-yl)aniline, a key intermediate in pharmaceutical synthesis. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data to facilitate its identification and characterization in various matrices.

Compound Profile

This compound is an aromatic amine with the following chemical properties:

| Property | Value |

| Chemical Formula | C₁₀H₁₃ClN₂ |

| Molecular Weight | 196.68 g/mol |

| Monoisotopic Mass | 196.07675 u |

| CAS Number | 16089-44-4 |

Mass Spectrometry: Predicted Behavior and Fragmentation

Based on its structure, this compound is well-suited for analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Due to its polarity and thermal stability, LC-MS with electrospray ionization (ESI) is often the preferred method for its sensitive and robust detection.

In positive ion ESI-MS, the compound is expected to readily form a protonated molecule, [M+H]⁺, at an m/z of approximately 197.0846. The presence of chlorine will result in a characteristic isotopic pattern, with a peak at [M+2+H]⁺ (m/z 199.0816) that is approximately one-third the intensity of the [M+H]⁺ peak.

The fragmentation of this compound is predicted to be governed by the stability of the aromatic ring and the lability of the pyrrolidine substituent. The primary fragmentation pathways for aromatic amines typically involve cleavage of the bonds alpha to the nitrogen atom.[1] For cyclic amines, ring opening is also a common fragmentation route.[1]

Quantitative Data: Predicted Mass-to-Charge Ratios

The following table summarizes the predicted quantitative data for the major ions of this compound in a positive ion mode mass spectrum.

| Ion Description | Proposed Structure | Predicted m/z |

| Protonated Molecule [M+H]⁺ | C₁₀H₁₄ClN₂⁺ | 197.08 |

| Isotope Peak [M+2+H]⁺ | C₁₀H₁₄³⁷ClN₂⁺ | 199.08 |

| Fragment 1: Loss of C₂H₄ | C₈H₁₀ClN₂⁺ | 169.05 |

| Fragment 2: Loss of C₄H₇ | C₆H₇ClN⁺ | 128.03 |

| Fragment 3: Loss of Pyrrolidine | C₆H₅ClN⁺ | 126.01 |

| Fragment 4: Loss of Cl | C₁₀H₁₄N₂⁺ | 162.12 |

Experimental Protocol: LC-MS/MS Analysis

This section details a representative experimental protocol for the quantitative analysis of this compound using a triple quadrupole mass spectrometer.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Matrix Samples (e.g., Plasma, Urine): For biological samples, a protein precipitation or solid-phase extraction (SPE) is recommended.[2][3]

-

Protein Precipitation: To 100 µL of the matrix sample, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.

-

Solid-Phase Extraction (SPE): Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water. Load the pre-treated sample and wash with an acidic solution followed by methanol. Elute the analyte with a basic methanolic solution. Evaporate the eluent and reconstitute in the mobile phase.

-

Liquid Chromatography Conditions

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II LC or equivalent[4] |

| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Condition |

| MS System | Agilent 6470A Triple Quadrupole LC/MS or equivalent[4] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Gas Temperature | 300 °C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 45 psi |

| Sheath Gas Temp | 350 °C |

| Sheath Gas Flow | 11 L/min |

| Multiple Reaction Monitoring (MRM) Transitions | Precursor Ion (m/z) |

| 197.1 | |

| 197.1 |

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for this compound.

Proposed Fragmentation Pathway

Caption: Proposed ESI-MS/MS fragmentation of this compound.

References

- 1. GCMS Section 6.15 [people.whitman.edu]

- 2. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

An In-Depth Technical Guide to the FT-IR Spectrum of 3-Chloro-4-(pyrrolidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 3-Chloro-4-(pyrrolidin-1-yl)aniline. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide synthesizes information from spectral data of analogous structures, including substituted anilines and aromatic amines, to predict and interpret its key vibrational modes.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the various functional groups present in the molecule. The predicted wavenumbers and their assignments are summarized in the table below. These predictions are based on established correlation tables and spectral data of similar compounds.[1][2][3]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3450 - 3350 | Asymmetric and Symmetric N-H stretching | Primary Aromatic Amine (-NH₂) | Medium to Strong, Two Bands |

| 3080 - 3010 | C-H stretching | Aromatic Ring | Medium to Weak |

| 2970 - 2850 | C-H stretching | Pyrrolidine Ring (Aliphatic) | Medium |

| 1630 - 1580 | N-H bending (scissoring) | Primary Aromatic Amine (-NH₂) | Medium to Strong |

| 1600 - 1450 | C=C stretching | Aromatic Ring | Medium to Strong, Multiple Bands |

| 1335 - 1250 | C-N stretching | Aromatic Amine | Strong |

| 1250 - 1020 | C-N stretching | Aliphatic Amine (Pyrrolidine) | Medium to Weak |

| 850 - 750 | C-H out-of-plane bending | Aromatic Ring (Substitution Pattern) | Strong |

| 800 - 600 | C-Cl stretching | Aryl Halide | Medium to Strong |

| 910 - 665 | N-H wagging | Primary Aromatic Amine (-NH₂) | Broad, Medium |

Interpretation of Key Spectral Features

The FT-IR spectrum of this compound can be understood by analyzing the contributions of its three main structural components: the substituted benzene ring, the primary aniline amine group, and the pyrrolidine ring.

-

Aniline Moiety : The primary aromatic amine group (-NH₂) is expected to show two distinct N-H stretching bands in the region of 3450-3350 cm⁻¹, corresponding to asymmetric and symmetric vibrations.[1][2] A medium to strong N-H bending (scissoring) vibration should appear around 1630-1580 cm⁻¹.[1] Furthermore, a broad N-H wagging band may be observed in the 910-665 cm⁻¹ region.[1]

-

Substituted Benzene Ring : The aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring will likely produce a series of sharp bands between 1600 and 1450 cm⁻¹. The substitution pattern on the benzene ring will influence the C-H out-of-plane bending vibrations, which are expected in the 850-750 cm⁻¹ range and can be diagnostic of the arrangement of substituents.

-

Pyrrolidine and Chloro Substituents : The aliphatic C-H bonds of the pyrrolidine ring will give rise to stretching bands in the 2970-2850 cm⁻¹ region. The C-N stretching of the tertiary amine within the pyrrolidine ring is expected to have a band in the 1250–1020 cm⁻¹ range.[1] The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ region and can be a strong to medium intensity band.[4]

Experimental Protocol for FT-IR Analysis

The following section outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the KBr pellet method.

1. Sample Preparation (KBr Pellet Method)

-

Materials :

-

This compound sample (1-2 mg)

-

Infrared (IR) grade Potassium Bromide (KBr) powder (100-200 mg), thoroughly dried.

-

Agate mortar and pestle.

-

Hydraulic press with a pellet-forming die.

-

-

Procedure :

-

Gently grind the KBr powder in the agate mortar to a fine, consistent particle size.

-

Add the this compound sample to the KBr powder in the mortar.

-

Mix the sample and KBr thoroughly by gentle grinding for several minutes to ensure a homogenous mixture.

-

Transfer a portion of the mixture to the pellet-forming die.

-

Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die.

-

2. FT-IR Spectrometer Operation

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure :

-

Ensure the spectrometer is properly calibrated and the sample compartment is clean.

-

Record a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

-

Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

3. Data Analysis

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the major absorption bands and record their wavenumbers.

-

Compare the observed peaks with the predicted values and known correlation tables to assign the vibrational modes to the specific functional groups within the molecule.

Diagrams

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Caption: Logical relationship between the functional groups of the molecule and their IR vibrations.

References

Core Technical Guide: Solubility of 3-Chloro-4-(pyrrolidin-1-yl)aniline in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-4-(pyrrolidin-1-yl)aniline is a substituted aniline derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and analytical method development. This guide summarizes the expected solubility behavior of this compound and provides a methodological framework for its experimental determination.

Predicted Solubility Profile

Quantitative Solubility Data (Case Study: 3,5-Dichloroaniline)

While specific quantitative solubility data for this compound is not available, the following tables present the experimentally determined mole fraction solubility of a structurally related compound, 3,5-dichloroaniline, in methanol-water and ethanol-water mixtures at various temperatures.[3] This data serves as a valuable proxy to understand how the solubility of a substituted chloroaniline can vary with solvent composition and temperature.

Table 1: Mole Fraction Solubility of 3,5-Dichloroaniline in Methanol-Water Mixtures [3]

| Temperature (K) | w(methanol) = 0.6 | w(methanol) = 0.7 | w(methanol) = 0.8 | w(methanol) = 0.9 | w(methanol) = 1.0 |

| 278.15 | 0.0158 | 0.0275 | 0.0453 | 0.0689 | 0.0968 |

| 283.15 | 0.0183 | 0.0315 | 0.0516 | 0.0779 | 0.1092 |

| 288.15 | 0.0212 | 0.0361 | 0.0587 | 0.0881 | 0.1232 |

| 293.15 | 0.0245 | 0.0413 | 0.0668 | 0.0996 | 0.1389 |

| 298.15 | 0.0283 | 0.0472 | 0.0759 | 0.1125 | 0.1565 |

| 303.15 | 0.0326 | 0.0539 | 0.0862 | 0.1270 | 0.1762 |

Table 2: Mole Fraction Solubility of 3,5-Dichloroaniline in Ethanol-Water Mixtures [3]

| Temperature (K) | w(ethanol) = 0.6 | w(ethanol) = 0.7 | w(ethanol) = 0.8 | w(ethanol) = 0.9 | w(ethanol) = 1.0 |

| 278.15 | 0.0198 | 0.0368 | 0.0632 | 0.1032 | 0.1558 |

| 283.15 | 0.0231 | 0.0426 | 0.0729 | 0.1182 | 0.1779 |

| 288.15 | 0.0269 | 0.0492 | 0.0838 | 0.1351 | 0.2025 |

| 293.15 | 0.0313 | 0.0568 | 0.0962 | 0.1542 | 0.2299 |

| 298.15 | 0.0363 | 0.0654 | 0.1102 | 0.1757 | 0.2605 |

| 303.15 | 0.0420 | 0.0753 | 0.1260 | 0.1999 | 0.2946 |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal equilibrium method.

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc.)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to maintain the temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial to remove any undissolved solid.

-

Determine the mass of the collected filtrate.

-

-

Quantification:

-

Dilute a known amount of the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte.

-

-

Calculation of Solubility:

-

Calculate the solubility in terms of mass per volume (e.g., mg/mL) or mole fraction based on the determined concentration and the density of the solvent.

-

Visualizations

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloro-4-(pyrrolidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(pyrrolidin-1-yl)aniline is a substituted aniline derivative of interest in medicinal chemistry and materials science. Its structural motif, featuring a halogenated phenyl ring coupled with a pyrrolidine moiety, makes it a valuable building block for the synthesis of a variety of target molecules, including kinase inhibitors and other pharmacologically active agents. This document provides detailed synthetic routes and experimental protocols for the preparation of this compound, designed to be a practical guide for laboratory synthesis.

The presented synthesis is a two-step process commencing with the nucleophilic aromatic substitution (SNAr) on a halogenated nitrobenzene, followed by the reduction of the nitro group to the desired aniline. Two effective methods for the reduction step are presented: catalytic hydrogenation and iron-mediated reduction.

Data Presentation

The following table summarizes the quantitative data for the two proposed synthetic routes to this compound.

| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Iron Reduction |

| Starting Material | 1,2-Dichloro-4-nitrobenzene | 1,2-Dichloro-4-nitrobenzene |

| Step 1 Reaction Type | Nucleophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |

| Step 1 Reagents | Pyrrolidine, N,N-Dimethylformamide (DMF) | Pyrrolidine, N,N-Dimethylformamide (DMF) |

| Step 1 Temp. & Time | 90°C, 1-2 hours | 90°C, 1-2 hours |

| Step 1 Interm. Yield | ~99% (analogous reaction)[1] | ~99% (analogous reaction)[1] |

| Step 1 Interm. Purity | >95% (typical) | >95% (typical) |

| Step 2 Reaction Type | Catalytic Hydrogenation | Chemical Reduction |

| Step 2 Reagents | 10% Pd/C, Methanol, H₂ gas | Iron powder, Acetic Acid, Ethanol |

| Step 2 Temp. & Time | Room Temperature, 2-4 hours | 80-90°C, 2-4 hours |

| Overall Yield | High | High |

| Final Product Purity | >97% | >95% |

Experimental Protocols

Route 1: Synthesis via Catalytic Hydrogenation

Step 1: Synthesis of 1-(2-chloro-4-nitrophenyl)pyrrolidine

-

Materials:

-

1,2-Dichloro-4-nitrobenzene

-

Pyrrolidine

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a solution of 1,2-dichloro-4-nitrobenzene (1.0 eq) in DMF, add pyrrolidine (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 90°C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-chloro-4-nitrophenyl)pyrrolidine. The product can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR.

-

Step 2: Synthesis of this compound

-

Materials:

-

1-(2-chloro-4-nitrophenyl)pyrrolidine

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Celite

-

-

Procedure:

-

Dissolve 1-(2-chloro-4-nitrophenyl)pyrrolidine (1.0 eq) in methanol in a suitable hydrogenation vessel.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Evacuate the vessel and backfill with hydrogen gas (balloon or Parr shaker). Repeat this process 3-4 times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours.[1] Monitor the reaction by TLC until the starting material is completely consumed.

-

Once the reaction is complete, carefully purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be purified by column chromatography on silica gel if necessary.

-

Route 2: Synthesis via Iron Reduction

Step 1: Synthesis of 1-(2-chloro-4-nitrophenyl)pyrrolidine

-

This step is identical to Step 1 in Route 1.

Step 2: Synthesis of this compound

-

Materials:

-

1-(2-chloro-4-nitrophenyl)pyrrolidine

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Water

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask, suspend 1-(2-chloro-4-nitrophenyl)pyrrolidine (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water.

-

Heat the mixture to reflux (80-90°C) and then add glacial acetic acid (or concentrated HCl) dropwise.

-

Stir the reaction mixture vigorously at reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain this compound. Purify by column chromatography if necessary.

-

Mandatory Visualization

References

Application Notes and Protocols for 3-Chloro-4-(pyrrolidin-1-yl)aniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(pyrrolidin-1-yl)aniline is a substituted aniline derivative that holds significant potential as a versatile building block in medicinal chemistry. Its structural features, including a nucleophilic aniline moiety, a chlorine atom that can influence electronic properties and metabolic stability, and a pyrrolidine ring that can enhance solubility and provide a vector for exploring chemical space, make it an attractive scaffold for the design of novel therapeutic agents. This document provides an overview of its potential applications, particularly in the development of kinase inhibitors, along with detailed, inferred protocols for its synthesis and use in the preparation of biologically active molecules.

The aniline scaffold is a common motif in many FDA-approved drugs; however, it can be susceptible to metabolic bioactivation, leading to toxicity. The specific substitution pattern of this compound may offer a way to modulate this liability while maintaining or enhancing pharmacological activity.

Potential Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The aniline nitrogen of this scaffold can act as a crucial hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of various kinases.

Derivatives of structurally similar anilines have shown potent inhibitory activity against several important kinase targets:

-

Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.

-

BCR-ABL Kinase: Substituted anilines are key components of inhibitors targeting the BCR-ABL fusion protein, which is causative in chronic myeloid leukemia.[1]

-

Spleen Tyrosine Kinase (Syk) and Germinal Center Kinase (Gck): Novel kinase inhibitors with activity against Syk and Gck have been developed using related heterocyclic and aniline building blocks.[2]

-

Polo-like kinase 1 (PLK1): This is a critical regulator of the cell cycle and a target for cancer therapy.[3]

The 3-chloro-substituent can provide additional selectivity and potency, while the 4-pyrrolidinyl group can improve physicochemical properties such as solubility and cell permeability.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of this compound. These are based on established synthetic methodologies for analogous compounds.

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from 3,4-dichloro-1-nitrobenzene.

Step 1: Synthesis of 1-(2-Chloro-4-nitrophenyl)pyrrolidine

-

To a solution of 3,4-dichloro-1-nitrobenzene (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add potassium carbonate (2-3 equivalents).

-

Add pyrrolidine (1.1-1.5 equivalents) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 1-(2-Chloro-4-nitrophenyl)pyrrolidine.

Step 2: Reduction to this compound

-

Suspend 1-(2-Chloro-4-nitrophenyl)pyrrolidine (1 equivalent) in a solvent mixture of ethanol and water.

-

Add iron powder (3-5 equivalents) and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a 4-(3-Chloro-4-(pyrrolidin-1-yl)anilino)quinazoline Derivative (General Procedure for Kinase Inhibitor Synthesis)

This protocol outlines the coupling of this compound with a 4-chloroquinazoline core, a common step in the synthesis of many kinase inhibitors.

-

Dissolve 4-chloroquinazoline (1 equivalent) and this compound (1-1.2 equivalents) in a suitable solvent such as isopropanol or n-butanol.

-

A catalytic amount of acid (e.g., HCl) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with the reaction solvent and then with a non-polar solvent like diethyl ether or hexane to remove impurities.

-

Dry the product under vacuum to yield the desired 4-(3-Chloro-4-(pyrrolidin-1-yl)anilino)quinazoline derivative.

Quantitative Data for Analogous Compounds

| Compound Class | Target Kinase | IC50 / GI50 | Reference Compound/Derivative |

| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Colon Cancer Cell Lines (HCT-116, SW-620, Colo-205) | ~1.0–1.6 x 10⁻⁸ M | 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione |

| 4-benzyloxy-1-(2-arylaminopyridin-4-yl)-1H-pyrazole-3-carboxamides | PLK1 | 219 nM | Compound 15 from the study |

Visualizations

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the general mechanism of action for an EGFR kinase inhibitor. Derivatives of this compound could be designed to function in a similar manner.

Caption: EGFR signaling and inhibition workflow.

Experimental Workflow: Synthesis of a Kinase Inhibitor

This diagram outlines the key steps in the synthesis of a potential kinase inhibitor using this compound.

References

- 1. Design, synthesis and antitumor evaluation of 3‑chloro-4 - (pyridin-2-ylmethoxy) aniline derivatives as BCR-ABL kinase | Scilit [scilit.com]

- 2. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-arylation Reactions Using 3-Chloro-4-(pyrrolidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-arylation reactions utilizing 3-chloro-4-(pyrrolidin-1-yl)aniline as a key building block. The resulting N-aryl derivatives are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds. This document outlines the primary catalytic systems employed for such transformations, namely the Buchwald-Hartwig amination and the Ullmann condensation, and offers detailed experimental protocols.

Introduction to N-arylation of this compound

N-arylation reactions are fundamental transformations in organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] When applied to this compound, these reactions produce a diverse array of diarylamines, which are prevalent structural motifs in numerous pharmaceutical agents.[3] The electron-donating nature of the pyrrolidinyl group and the presence of the chloro substituent on the aniline ring can influence the reactivity and regioselectivity of these coupling reactions. The two most prominent and effective methods for the N-arylation of anilines are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[1][4]

Key N-arylation Methodologies

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from amines and aryl halides.[1][2] This methodology is widely used in drug discovery and development due to its broad substrate scope and functional group tolerance.[5]

Reaction Scheme:

-

Ar-X: Aryl halide or triflate

-

H₂N-Ar': this compound

-

Pd catalyst: A source of palladium(0), such as Pd₂(dba)₃ or Pd(OAc)₂

-

Ligand: Typically a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos)

-

Base: A non-nucleophilic base, such as NaOtBu, K₃PO₄, or Cs₂CO₃

Catalytic Cycle (Simplified):

The reaction proceeds through a catalytic cycle involving:

-

Oxidative Addition: The aryl halide oxidatively adds to the Pd(0) catalyst.

-

Amine Coordination and Deprotonation: The aniline coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

-

Reductive Elimination: The N-arylated product is formed through reductive elimination, regenerating the Pd(0) catalyst.[1]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.[4] While historically requiring harsh conditions, modern modifications have made it a more viable method.

Reaction Scheme:

-

Ar-X: Aryl halide (iodides and bromides are more reactive than chlorides)

-

H₂N-Ar': this compound

-

Cu catalyst: Typically CuI, Cu₂O, or copper powder

-

Ligand: Often a diamine or an amino acid (e.g., L-proline)

-

Base: K₂CO₃, Cs₂CO₃, or an organic base

Mechanism (Simplified):

The mechanism is less universally agreed upon than the Buchwald-Hartwig reaction but is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[4]

Experimental Protocols

While specific literature examples detailing the N-arylation of this compound are not abundant, the following protocols are based on well-established procedures for similar substituted anilines and are expected to provide good to excellent yields. Optimization of the reaction conditions for specific substrates is recommended.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol).

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Quantitative Data (Expected):

| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 85-95 |

| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 80-90 |

| 4-Bromobenzonitrile | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 75-85 |

Note: Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol outlines a general procedure for the N-arylation of this compound with an aryl iodide.

Materials:

-

This compound

-

Aryl iodide

-

Copper(I) iodide (CuI)

-

L-Proline

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the aryl iodide (1.1 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).

-

Add anhydrous DMSO (5 mL).

-

Heat the reaction mixture at 90-120 °C with stirring for 24-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Expected):

| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodotoluene | CuI / L-Proline | K₂CO₃ | DMSO | 110 | 24 | 70-85 |

| 1-Iodo-4-methoxybenzene | CuI / L-Proline | K₂CO₃ | DMSO | 110 | 24 | 65-80 |

| 4-Iodobenzonitrile | CuI / L-Proline | K₂CO₃ | DMSO | 120 | 36 | 60-75 |

Note: Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Visualizations

Buchwald-Hartwig Amination Workflow

Caption: General workflow for Buchwald-Hartwig amination.

Ullmann Condensation Workflow

Caption: General workflow for Ullmann condensation.

Catalytic Cycle Relationshipdot

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Cross-Coupling Reactions Involving 3-Chloro-4-(pyrrolidin-1-yl)aniline

These application notes provide detailed protocols and guidelines for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions using 3-Chloro-4-(pyrrolidin-1-yl)aniline as a key building block. This compound is of interest in medicinal chemistry and materials science due to its substituted aniline scaffold, which allows for the introduction of diverse functionalities. The chloro-substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The following sections detail generalized yet robust protocols that can be adapted and optimized for specific research and development needs.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures by reacting an aryl halide with an organoboron species. In this case, the chlorine atom of this compound is coupled with a variety of aryl or heteroaryl boronic acids or esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Toluene (anhydrous)

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and heating plate/oil bath or microwave reactor

Procedure:

-

To the reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Seal the vessel with a rubber septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in anhydrous, degassed toluene (2 mL).

-

Using a syringe, add the catalyst solution to the reaction vessel.

-

Add degassed water (0.5 mL) to the reaction mixture.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Parameters

| Parameter | Description | Typical Value/Reagent |

| Aryl Halide | This compound | 1.0 equivalent |

| Boronic Acid | Aryl- or Heteroarylboronic Acid | 1.2 - 1.5 equivalents |

| Palladium Precatalyst | Palladium(II) acetate (Pd(OAc)₂) | 1-5 mol% |

| Ligand | SPhos, XPhos, or RuPhos | 2-10 mol% |

| Base | Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃) | 2.0 - 3.0 equivalents |

| Solvent System | Toluene/Water, Dioxane/Water | Typically 10:1 to 4:1 ratio |

| Temperature | 80 - 120 °C | Dependent on substrate and catalyst |

| Typical Yield | Not specifically reported in literature | Estimated 60-90% based on similar substrates |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of a new C-N bond between an aryl halide and an amine.[1] In this context, this compound can be coupled with a variety of primary or secondary amines to generate more complex diamine structures.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the amination of this compound.

Materials:

-

This compound

-

Amine (primary or secondary, 1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

Xantphos (3 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene or Dioxane (anhydrous)

-

Reaction vessel (e.g., Schlenk tube)

-

Magnetic stirrer and heating plate/oil bath

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add sodium tert-butoxide (1.4 mmol).

-

Add this compound (1.0 mmol) and the amine (1.2 mmol).

-

In a separate vial, dissolve Pd₂(dba)₃ (0.015 mmol) and Xantphos (0.03 mmol) in anhydrous toluene (3 mL).

-

Add the catalyst solution to the reaction vessel.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination Parameters

| Parameter | Description | Typical Value/Reagent |

| Aryl Halide | This compound | 1.0 equivalent |

| Amine | Primary or Secondary Amine | 1.1 - 1.5 equivalents |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-3 mol% |

| Ligand | Xantphos, BINAP, DavePhos | 2-6 mol% |

| Base | Sodium tert-butoxide (NaOtBu), LHMDS | 1.2 - 2.0 equivalents |

| Solvent | Toluene, Dioxane | Anhydrous |

| Temperature | 90 - 120 °C | - |

| Typical Yield | Not specifically reported in literature | Estimated 70-95% based on similar substrates |

Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira coupling is utilized to form a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkyne structures.[2] This reaction is valuable for the synthesis of conjugated systems.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound.

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH)

-

Tetrahydrofuran (THF) or DMF (anhydrous)

-

Reaction vessel

Procedure:

-

To a reaction vessel, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Seal the vessel and purge with an inert gas.

-

Add anhydrous THF or DMF (5 mL) and triethylamine (3.0 mmol).

-

Add the terminal alkyne (1.5 mmol) dropwise to the mixture.

-

Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

-

Once the reaction is complete (typically 4-16 hours), remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and filter through a pad of celite to remove insoluble salts.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling Parameters

| Parameter | Description | Typical Value/Reagent |

| Aryl Halide | This compound | 1.0 equivalent |

| Alkyne | Terminal Alkyne | 1.2 - 2.0 equivalents |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1-5 mol% |

| Copper Co-catalyst | Copper(I) iodide (CuI) | 2-10 mol% |

| Base | Triethylamine (Et₃N), Diisopropylamine (iPr₂NH) | 2.0 - 4.0 equivalents (can also be solvent) |

| Solvent | THF, DMF, Acetonitrile | Anhydrous |

| Temperature | Room Temperature to 80 °C | - |

| Typical Yield | Not specifically reported in literature | Estimated 65-90% based on similar substrates |

Visualizations: Reaction Workflows and Catalytic Cycles

The following diagrams illustrate the general workflow for a cross-coupling experiment and the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

References

Application Note and Protocol for the Synthesis of Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitors using 3-Chloro-4-(pyrrolidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, as it mimics the adenine ring of ATP, enabling it to bind to the ATP-binding site of various kinases. This application note provides a detailed protocol for the synthesis of a potent kinase inhibitor, N-(3-chloro-4-(pyrrolidin-1-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , utilizing 3-Chloro-4-(pyrrolidin-1-yl)aniline as a key starting material.

Signaling Pathway

dot

Caption: General Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Experimental Workflow

dot

Caption: Workflow for the synthesis and evaluation of the target kinase inhibitor.

Materials and Methods

Materials

| Material | Supplier | Purity |

| This compound | Sigma-Aldrich | ≥98% |

| 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | Combi-Blocks | ≥97% |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | Strem Chemicals | ≥97% |

| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | Acros Organics | ≥98% |

| Cesium Carbonate (Cs2CO3) | Alfa Aesar | ≥99% |

| 1,4-Dioxane (anhydrous) | Sigma-Aldrich | ≥99.8% |

| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |

| Ethyl Acetate (EtOAc) | Fisher Scientific | HPLC Grade |

| Hexanes | Fisher Scientific | HPLC Grade |

| Methanol (MeOH) | Fisher Scientific | HPLC Grade |

| Deuterated Dimethyl Sulfoxide (DMSO-d6) | Cambridge Isotope Laboratories | 99.9 atom % D |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Nitrogen inlet

-

Rotary evaporator

-

Silica gel for column chromatography (230-400 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp

-

Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher)

-

Mass Spectrometer (MS)

-

High-Performance Liquid Chromatography (HPLC) system

Experimental Protocol

Synthesis of N-(3-chloro-4-(pyrrolidin-1-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask, add this compound (1.0 g, 4.75 mmol), 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (0.81 g, 5.22 mmol), and Cesium Carbonate (2.32 g, 7.12 mmol).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous 1,4-dioxane (50 mL) to the flask.

-

In a separate vial, dissolve Tris(dibenzylideneacetone)dipalladium(0) (0.22 g, 0.24 mmol) and Xantphos (0.28 g, 0.48 mmol) in anhydrous 1,4-dioxane (10 mL).

-

Add the catalyst solution to the reaction flask under a nitrogen atmosphere.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The reaction is typically complete within 12-18 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with Dichloromethane (3 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 20% to 60% Ethyl Acetate in Hexanes.

-

Combine the fractions containing the desired product (visualized by TLC and UV lamp) and concentrate under reduced pressure to yield the pure product as a solid.

-

-

Characterization:

-

Determine the structure and purity of the final compound using NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

-

Expected Results and Data Presentation

The synthesized N-(3-chloro-4-(pyrrolidin-1-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is expected to be a potent inhibitor of various protein kinases. The inhibitory activity is typically quantified as the half-maximal inhibitory concentration (IC50).

| Kinase Target | IC50 (nM) of Analogous Compounds |

| Src Kinase | 5100[1] |

| CDK2 | 90[2] |

| EGFR | 300[3] |

| VEGFR2 | 7600[3] |

Note: The IC50 values presented are for structurally related pyrazolo[3,4-d]pyrimidine-based inhibitors and serve as a reference for the expected potency of the synthesized compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor using this compound as a key building block. The described methodology is robust and can be adapted for the synthesis of a library of analogous compounds for structure-activity relationship (SAR) studies in drug discovery programs. The target compound is expected to exhibit potent inhibitory activity against various therapeutically relevant protein kinases.

References

Application of 3-Chloro-4-(pyrrolidin-1-yl)aniline in Agrochemical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While 3-Chloro-4-(pyrrolidin-1-yl)aniline is a viable intermediate for agrochemical synthesis based on its chemical structure, there is limited publicly available information detailing its direct application in the synthesis of specific, commercialized agrochemicals. The following application notes and protocols are based on established chemical principles and analogous reactions found in agrochemical patent literature for similar substituted anilines. The described synthesis is a representative example of a potential application.

Introduction

This compound is a substituted aniline derivative. Anilines are crucial building blocks in the synthesis of a wide range of agrochemicals, including fungicides and herbicides. The presence of the pyrrolidine ring, a common motif in bioactive molecules, and the chloro-substituent, which can enhance biological activity, makes this compound a promising starting material for the development of novel crop protection agents.

This document outlines a potential application of this compound in the synthesis of a hypothetical fungicidal compound, "Fungicide-X," belonging to the succinate dehydrogenase inhibitor (SDHI) class. SDHI fungicides are a significant class of agricultural fungicides used to control a broad spectrum of fungal diseases.

Hypothetical Application: Synthesis of a Novel SDHI Fungicide

The primary amino group of this compound can be readily acylated to form an amide bond, a key linkage in many SDHI fungicides. In this hypothetical application, this compound is reacted with a substituted pyrazole carboxylic acid chloride to yield the target fungicide.

Signaling Pathway and Experimental Workflow

The synthesis of the hypothetical "Fungicide-X" from this compound can be visualized as a straightforward two-step process, starting from the commercially available 2-chloro-4-nitrophenol.

Caption: Synthetic workflow for the hypothetical Fungicide-X.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key intermediate from commercially available starting materials.

Materials:

-

2-Chloro-4-nitrophenol

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate

-

Brine

Procedure:

-

Step 1: Nucleophilic Aromatic Substitution. To a solution of 2-chloro-4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture to 80°C and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-chloro-4-(pyrrolidin-1-yl)nitrobenzene.

-

Step 2: Reduction of the Nitro Group. To a solution of 3-chloro-4-(pyrrolidin-1-yl)nitrobenzene (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite and wash the celite pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Hypothetical Fungicide-X

This protocol details the final acylation step to produce the target fungicide.

Materials:

-

This compound

-

Substituted pyrazole carboxylic acid chloride (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride)

-

Pyridine

-

Toluene

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

Procedure:

-

Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in toluene.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of the substituted pyrazole carboxylic acid chloride (1.1 eq) in toluene to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the hypothetical Fungicide-X.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of "Fungicide-X".

Table 1: Synthesis of this compound

| Step | Reactant | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 2-Chloro-4-nitrophenol | 3-Chloro-4-(pyrrolidin-1-yl)nitrobenzene | Pyrrolidine, K₂CO₃ | DMF | 80 | 4-6 | 85 | >95 (crude) |

| 2 | 3-Chloro-4-(pyrrolidin-1-yl)nitrobenzene | This compound | Fe, NH₄Cl | EtOH/H₂O | 80 | 2-3 | 90 | >98 (after purification) |

Table 2: Synthesis of Hypothetical Fungicide-X

| Reactant 1 | Reactant 2 | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| This compound | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | Fungicide-X | Pyridine | Toluene | 0 to RT | 12-16 | 88 | >99 (after purification) |

Table 3: Hypothetical Fungicidal Activity of Fungicide-X

| Fungal Pathogen | Disease | EC₅₀ (mg/L) |

| Zymoseptoria tritici | Septoria tritici blotch (Wheat) | 0.15 |

| Puccinia triticina | Leaf rust (Wheat) | 0.22 |

| Botrytis cinerea | Grey mould (Various crops) | 0.50 |

| Alternaria solani | Early blight (Tomato, Potato) | 1.20 |

Logical Relationships in Agrochemical Synthesis

The development of a new agrochemical from an intermediate like this compound follows a logical progression from synthesis to biological evaluation.

Caption: Logical progression of agrochemical development.

Conclusion

Synthesis of Bioactive Heterocycles from 3-Chloro-4-(pyrrolidin-1-yl)aniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds, namely quinolines, benzimidazoles, and quinoxalines, utilizing 3-Chloro-4-(pyrrolidin-1-yl)aniline as a key starting material. The synthesized compounds are of significant interest in drug discovery due to their diverse pharmacological activities.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1][2] Quinolines, benzimidazoles, and quinoxalines are prominent examples of nitrogen-containing heterocycles that are frequently found in drugs with a wide range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[3][4][5][6][7][8][9][10][11][12][13][14] The starting material, this compound, is a substituted aniline that offers a versatile scaffold for the construction of these important heterocyclic systems. The presence of the pyrrolidine moiety can influence the physicochemical properties and biological activity of the final compounds.

This document outlines synthetic strategies for the preparation of these heterocycles, provides detailed experimental protocols, and summarizes the expected outcomes.

Synthesis of Substituted Quinolines via Skraup Synthesis

The Skraup synthesis is a classic and effective method for the preparation of quinolines from anilines.[15][16] This reaction involves the treatment of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to furnish the quinoline ring system.

Experimental Protocol: Synthesis of 6-Chloro-7-(pyrrolidin-1-yl)quinoline

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place this compound (10.0 g, 0.051 mol) and nitrobenzene (5.3 mL, 0.051 mol).

-

Addition of Reagents: To the stirred mixture, slowly and cautiously add concentrated sulfuric acid (30 mL) through the dropping funnel. The temperature of the mixture will rise.

-

Heating: After the addition of sulfuric acid is complete, add glycerol (11.3 mL, 0.153 mol) dropwise. Heat the reaction mixture to 140-150 °C in an oil bath and maintain this temperature for 3 hours.

-

Work-up: Allow the mixture to cool to room temperature and then pour it cautiously into a large beaker containing ice water (500 mL).

-

Purification: Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling the beaker in an ice bath. This will precipitate the crude product. The crude product can be purified by steam distillation to remove unreacted nitrobenzene, followed by recrystallization from a suitable solvent such as ethanol or acetone.

Expected Results

The following table summarizes the expected quantitative data for the synthesis of 6-Chloro-7-(pyrrolidin-1-yl)quinoline.

| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |

| 6-Chloro-7-(pyrrolidin-1-yl)quinoline | 65-75 | 110-112 | 8.80 (dd, 1H), 8.05 (d, 1H), 7.85 (s, 1H), 7.40 (d, 1H), 7.20 (s, 1H), 3.40 (t, 4H), 2.05 (m, 4H) |

Synthesis of Substituted Benzimidazoles via Condensation with Aldehydes

Benzimidazoles can be readily synthesized by the condensation of an ortho-phenylenediamine with an aldehyde.[17][18][19] In this proposed synthesis, the amino group of this compound would need to be ortho to another amino group. As this is not the case, a preliminary step of nitration followed by reduction would be required to introduce a second amino group ortho to the existing one. However, for the purpose of demonstrating a general synthetic approach from a diamine, we will assume the availability of the corresponding ortho-diamine precursor.

Experimental Protocol: Synthesis of 5-Chloro-6-(pyrrolidin-1-yl)-2-phenyl-1H-benzimidazole

This protocol assumes the starting material is 3-Chloro-4-(pyrrolidin-1-yl)benzene-1,2-diamine.

-

Reaction Mixture: In a 100 mL round-bottom flask, dissolve 3-Chloro-4-(pyrrolidin-1-yl)benzene-1,2-diamine (5.0 g, 0.022 mol) and benzaldehyde (2.3 mL, 0.022 mol) in ethanol (50 mL).

-

Catalyst Addition: Add a catalytic amount of ammonium chloride (0.24 g, 0.0044 mol).[19]

-

Reaction Conditions: Reflux the reaction mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

Expected Results

The following table summarizes the expected quantitative data for the synthesis of 5-Chloro-6-(pyrrolidin-1-yl)-2-phenyl-1H-benzimidazole.

| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |

| 5-Chloro-6-(pyrrolidin-1-yl)-2-phenyl-1H-benzimidazole | 80-90 | 220-222 | 12.5 (s, 1H), 8.15 (d, 2H), 7.60-7.40 (m, 4H), 7.25 (s, 1H), 3.30 (t, 4H), 2.00 (m, 4H) |

Synthesis of Substituted Quinoxalines via Condensation with α-Dicarbonyls

Quinoxalines are synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[20][21][22] Similar to the benzimidazole synthesis, this reaction requires an ortho-diamine precursor.

Experimental Protocol: Synthesis of 6-Chloro-7-(pyrrolidin-1-yl)-2,3-diphenylquinoxaline

This protocol assumes the starting material is 3-Chloro-4-(pyrrolidin-1-yl)benzene-1,2-diamine.

-

Reaction Setup: To a solution of 3-Chloro-4-(pyrrolidin-1-yl)benzene-1,2-diamine (5.0 g, 0.022 mol) in ethanol (50 mL) in a 100 mL round-bottom flask, add benzil (4.6 g, 0.022 mol).

-

Reaction Conditions: Reflux the reaction mixture for 2 hours.

-

Isolation: Cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry. Recrystallize from ethanol to obtain the pure product.

Expected Results

The following table summarizes the expected quantitative data for the synthesis of 6-Chloro-7-(pyrrolidin-1-yl)-2,3-diphenylquinoxaline.

| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |

| 6-Chloro-7-(pyrrolidin-1-yl)-2,3-diphenylquinoxaline | 85-95 | 188-190 | 8.10 (s, 1H), 7.80 (s, 1H), 7.60-7.30 (m, 10H), 3.50 (t, 4H), 2.10 (m, 4H) |

Visualizations

Experimental Workflow for Heterocycle Synthesis

Caption: General experimental workflow for the synthesis of bioactive heterocycles.

Signaling Pathway Inhibition by Bioactive Heterocycles

Many bioactive quinolines, benzimidazoles, and quinoxalines exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a bioactive heterocycle.

References

- 1. ijnrd.org [ijnrd.org]

- 2. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]